molecular formula C15H18ClNO B1451450 3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride CAS No. 1185298-53-6

3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1451450
CAS No.: 1185298-53-6
M. Wt: 263.76 g/mol
InChI Key: JCRAFFZLSWPLTE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-naphthol with a suitable alkylating agent to form 2-naphthyloxyalkane. This intermediate is then reacted with pyrrolidine under specific conditions to yield the desired product . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride can be compared with similar compounds such as:

  • 2-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride
  • 4-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride
  • 3-[(1-Naphthyloxy)methyl]pyrrolidine hydrochloride

These compounds share structural similarities but differ in the position of the naphthyloxy group or the naphthalene ring. The unique positioning of the naphthyloxy group in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

3-(naphthalen-2-yloxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-2-4-14-9-15(6-5-13(14)3-1)17-11-12-7-8-16-10-12;/h1-6,9,12,16H,7-8,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAFFZLSWPLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-53-6
Record name Pyrrolidine, 3-[(2-naphthalenyloxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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